BENZO(a)PYRENE, 3-METHOXY-
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Description
Benzo[a]pyrene is a polycyclic aromatic hydrocarbon found in coal tar with the formula C20H12 . It is one of the benzopyrenes, formed by a benzene ring fused to pyrene . It is the result of incomplete combustion at temperatures between 300 °C (572 °F) and 600 °C (1,112 °F) .
Synthesis Analysis
The synthesis of substituted pyrenes, such as Benzo[a]pyrene, involves indirect methods . These methods include reduced pyrenes, transannular ring closures, and cyclisations of biphenyl intermediates . After reduction, dehydration, and dehydrogenation of the new ring, benzo[a]pyrene is obtained .Molecular Structure Analysis
The molecular structure of Benzo[a]pyrene is complex. It is formed by a benzene ring fused to pyrene . The compound has been studied using various methods, including mass spectrometry .Chemical Reactions Analysis
Benzo[a]pyrene undergoes various chemical reactions. It can be metabolized by cytochrome P450 to form a variety of products, including (+)benzo[a]pyrene-7,8-epoxide . It can also be biotransformed to benzo[a]pyrene-7,8-trans-dihydrodiol, which can be further metabolized to catechol analog .Physical And Chemical Properties Analysis
Benzo[a]pyrene is a polycyclic aromatic hydrocarbon with the formula C20H12 . More detailed physical and chemical properties would require specific experimental data or computational analysis.Safety And Hazards
Future Directions
The future directions for research on Benzo[a]pyrene include the design and development of novel pyrene-based structures and their utilization for different applications . Pyrene-based ligands have been attractive for the synthesis of metal–organic frameworks (MOFs) due to their unique optical and electronic properties .
properties
IUPAC Name |
3-methoxybenzo[a]pyrene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14O/c1-22-19-11-8-13-6-9-17-16-5-3-2-4-14(16)12-15-7-10-18(19)20(13)21(15)17/h2-12H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVMDKKLTTOBGIC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=CC3=CC4=CC=CC=C4C5=C3C2=C(C=C5)C=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40212382 |
Source
|
Record name | Benzo(a)pyrene, 3-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40212382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
BENZO(a)PYRENE, 3-METHOXY- | |
CAS RN |
63059-68-7 |
Source
|
Record name | Benzo(a)pyrene, 3-methoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063059687 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzo(a)pyrene, 3-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40212382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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